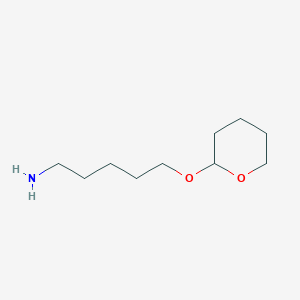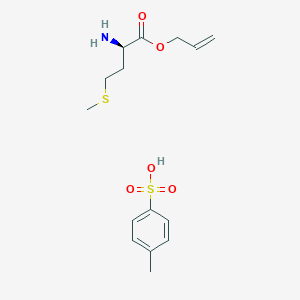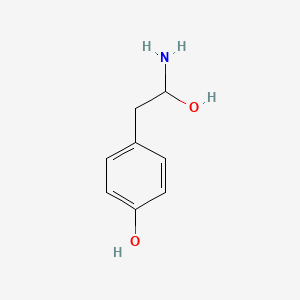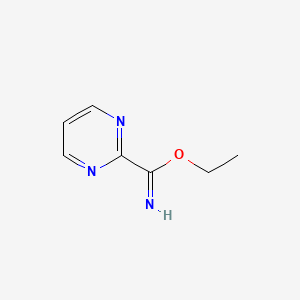![molecular formula C10H9Cl2N5 B13104109 4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine CAS No. 79605-05-3](/img/structure/B13104109.png)
4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine is a chemical compound with the molecular formula C10H9Cl2N3 It is characterized by the presence of two chlorine atoms and two dimethylamino groups attached to a bipyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine typically involves the chlorination of a bipyrimidine precursor followed by the introduction of dimethylamino groups. One common method involves the reaction of 4,6-dichloropyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield a new amine derivative, while oxidation might produce a corresponding oxide .
Aplicaciones Científicas De Investigación
4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine exerts its effects involves interactions with specific molecular targets. These interactions can disrupt normal cellular processes, leading to the desired biological or chemical outcome. For example, in biological systems, it may inhibit certain enzymes or receptors, thereby modulating cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
- 4,6-Dichloro-N,N-dimethylnicotinamide
- 2,5-Dichloro-4,6-dimethylnicotinonitrile
- 4,6-Dichloro-N,N-dimethyl-2-pyrimidinamine
Uniqueness
4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine is unique due to its bipyrimidine core, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propiedades
Número CAS |
79605-05-3 |
|---|---|
Fórmula molecular |
C10H9Cl2N5 |
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
4-(4,6-dichloropyrimidin-2-yl)-N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C10H9Cl2N5/c1-17(2)10-13-4-3-6(14-10)9-15-7(11)5-8(12)16-9/h3-5H,1-2H3 |
Clave InChI |
FFDDKZIVVPDOPK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=CC(=N1)C2=NC(=CC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-3-[4-(2-chlorophenyl)-5-(5-methylsulfonylpyridin-2-yl)-1,2,4-triazol-3-yl]prop-2-enoic acid](/img/structure/B13104044.png)


![3-[(1R,2R)-2-fluorocyclopropyl]-3-oxopropanenitrile](/img/structure/B13104054.png)
![3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one](/img/structure/B13104065.png)
![[1,2,5]Thiadiazolo[3,4-b]pyridine](/img/structure/B13104068.png)



![6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine](/img/structure/B13104103.png)

